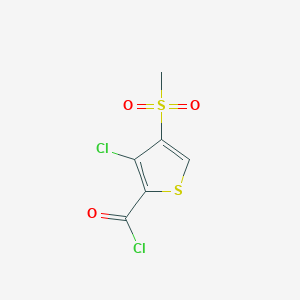
3-Chlor-4-(Methylsulfonyl)Thiophen-2-carbonylchlorid
Übersicht
Beschreibung
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride (3-CMTCC) is an organic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. It is a colorless liquid with a molecular weight of 204.55 g/mol and a boiling point of 115°C. 3-CMTCC is a highly reactive compound that can be used in synthesis reactions to create a variety of products. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-CMTCC has been studied for its potential applications in biochemistry, physiology, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, einschließlich „3-Chlor-4-(Methylsulfonyl)Thiophen-2-carbonylchlorid“, wurden als vielversprechend für eine Reihe therapeutischer Eigenschaften beschrieben. Sie haben vielfältige Anwendungen in der medizinischen Chemie und Materialwissenschaft und stoßen sowohl in der Industrie als auch in der Wissenschaft auf großes Interesse .
Entzündungshemmende Anwendungen
Es wurde festgestellt, dass diese Verbindungen entzündungshemmende Eigenschaften haben. Dies macht sie möglicherweise nützlich bei der Entwicklung neuer Medikamente zur Behandlung von entzündlichen Erkrankungen .
Antipsychotische Anwendungen
Thiophenderivate wurden auch als antipsychotisch beschrieben. Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener psychiatrischer Störungen hin .
Antiarrhythmische Anwendungen
Die antiarrhythmischen Eigenschaften dieser Verbindungen könnten sie bei der Entwicklung von Medikamenten zur Behandlung von Herzrhythmusstörungen nützlich machen .
Angstlösende Anwendungen
Thiophenderivate wurden als angstlösend beschrieben, was auf mögliche Anwendungen bei der Behandlung von Angststörungen hindeutet .
Antifungal Anwendungen
Es wurde berichtet, dass diese Verbindungen antifungale Eigenschaften haben, die sie bei der Entwicklung neuer Antimykotika nützlich machen könnten .
Antioxidative Anwendungen
Thiophenderivate wurden als antioxidativ beschrieben. Dies deutet auf mögliche Anwendungen bei der Vorbeugung von oxidativen Stress-bedingten Erkrankungen hin .
Antikrebsanwendungen
Es wurde berichtet, dass diese Verbindungen Antikrebseigenschaften haben. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krebsarten hin .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds, as well as in the synthesis of peptides and proteins. In addition, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride are not yet fully understood. However, studies have shown that the compound has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. In addition, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride has been shown to inhibit the growth of certain types of bacteria and fungi, which may be beneficial in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in laboratory experiments has several advantages. First, the compound is highly reactive, which makes it ideal for use in synthesis reactions. Second, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is relatively inexpensive, making it a cost-effective option for laboratory experiments. Finally, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments.
However, there are also some limitations to the use of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in laboratory experiments. First, the compound is highly reactive, which can make it difficult to handle and store. Second, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is toxic and should be handled with caution. Finally, the compound has a limited shelf life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in scientific research. First, the compound could be used in the synthesis of peptides and proteins, which could be used in the development of novel therapeutic agents. Second, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride could be used to study the biochemical and physiological effects of the compound, which could be beneficial in the development of new treatments for various diseases. Third, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Finally, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride could be used to study the mechanism of action of the compound, which could be beneficial in the development of new drugs and treatments.
Synthesemethoden
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride can be synthesized through a variety of methods, including the reaction of 3-chlorothiophene-2-carbonyl chloride (3-CTCC) with methylsulfonyl chloride (MSc) in the presence of a base catalyst, such as pyridine or triethylamine. The reaction of 3-CTCC with MSc produces a sulfonamide product, which is then hydrolyzed to form 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride. The reaction is typically carried out at room temperature, and the product is purified by distillation.
Eigenschaften
IUPAC Name |
3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPNDZHWWJGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370936 | |
| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-87-3 | |
| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)










